4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Descripción
Propiedades
IUPAC Name |
4-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c23-12-16-1-3-17(4-2-16)13-26-14-18-7-9-24(10-8-18)22(25)19-5-6-20-21(11-19)28-15-27-20/h1-6,11,18H,7-10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXPOQILPGDZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile, commonly referred to by its CAS number 1795483-26-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 378.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a piperidine ring, which is further connected to a methoxy group and a benzonitrile unit. This unique structure may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1795483-26-9 |
| Molecular Formula | C22H22N2O4 |
| Molecular Weight | 378.4 g/mol |
| Purity | Typically ≥ 95% |
Research indicates that compounds similar to 4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile may interact with various biological targets, including receptors involved in the immune response and cancer pathways. Specifically, it has been suggested that such compounds could act as inhibitors of the PD-1/PD-L1 pathway, which is crucial in regulating immune responses against tumors .
Inhibition of PD-1/PD-L1 Interaction
The PD-1/PD-L1 axis plays a significant role in tumor immune evasion. Compounds that inhibit this interaction can potentially enhance anti-tumor immunity. In vitro assays have demonstrated that small molecules targeting this pathway can restore T-cell activity in the presence of tumor cells .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their implications for therapeutic applications:
- In Vitro Studies : A study conducted on similar piperidine derivatives showed promising results in inhibiting tumor growth by modulating immune responses. These compounds were tested in mouse models where they significantly enhanced T-cell proliferation and cytokine production when combined with existing immunotherapies .
- High-Throughput Screening : A high-throughput screening approach identified several small molecules that mimic the action of monoclonal antibodies targeting PD-1. These findings suggest that 4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile could be part of a new class of oral bioavailable PD-1 inhibitors .
- Pharmacokinetics : Preliminary studies on the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, which are essential for their efficacy as therapeutic agents.
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Structural Similarities and Key Variations
The compound shares core features with several analogs, including:
- Piperidine/piperazine-based scaffolds (e.g., ).
- Benzonitrile or aromatic nitrile groups for hydrogen bonding or dipole interactions ().
- Benzo[d][1,3]dioxole or related aromatic systems for enhanced lipophilicity and π-π stacking ().
Key structural differences include:
Substituents on the piperidine ring: Fluorine substitution in 4-{[1-(3-Fluoropropyl)Piperidin-4-Yl]Methoxy}Benzonitrile () enhances metabolic stability compared to the non-fluorinated parent compound. Pyridine or pyrazine rings in analogs (e.g., ) introduce additional hydrogen-bonding sites.
Linker groups :
Benzonitrile positioning :
- Direct attachment to piperidine () vs. methoxy-methyl bridging (original compound), influencing steric hindrance and target binding.
Physicochemical and Pharmacokinetic Comparisons
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(((1-(Benzo[d][1,3]dioxol-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling strategies. For example, microwave-assisted Ugi-Zhu/Cascade/Click reactions have been used for analogous benzo[d][1,3]dioxole derivatives, enabling rapid cyclization and improved yields . Solvent selection (e.g., CHCl3/MeOH mixtures) and temperature control are critical for optimizing reaction efficiency, as shown in benzoylpiperidine derivative syntheses where yields ranged from 50–57% depending on substituents . One-step synthesis approaches using precursor scoring and relevance heuristics may also streamline production, though purity validation is essential .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, particularly for resolving piperidine and benzodioxole ring systems . Infrared (IR) spectroscopy helps identify carbonyl (C=O) and nitrile (C≡N) functional groups . High-Performance Liquid Chromatography (HPLC) with retention time matching and peak area analysis ensures purity (>95%), as demonstrated for similar derivatives . Elemental analysis (C, H, N) provides additional validation of molecular composition .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Due to potential skin/eye irritation and respiratory toxicity, use fume hoods, nitrile gloves, and chemical-resistant lab coats . Avoid dust generation during handling, as inhalation may cause mucosal irritation . Store in sealed containers away from oxidizers and heat sources, and dispose of waste via certified hazardous material services . Emergency measures include rinsing exposed skin/eyes with water and seeking medical evaluation for inhalation exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
